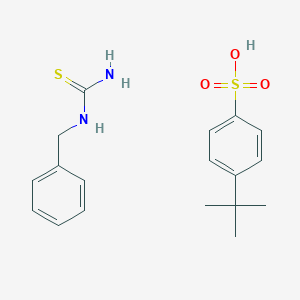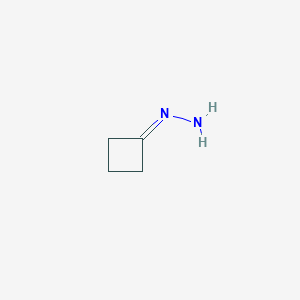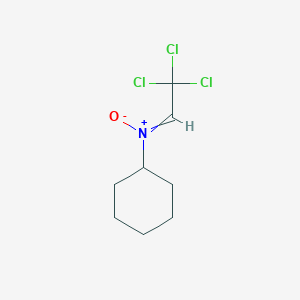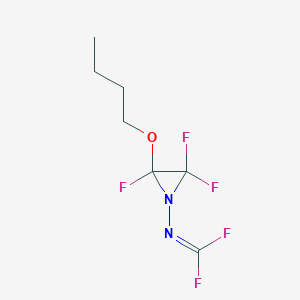
Benzylthiourea;4-tert-butylbenzenesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzylthiourea;4-tert-butylbenzenesulfonic acid is a compound that combines the properties of benzylthiourea and 4-tert-butylbenzenesulfonic acid Benzylthiourea is an organic compound containing a benzyl group attached to a thiourea moiety, while 4-tert-butylbenzenesulfonic acid is a derivative of benzenesulfonic acid with a tert-butyl group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzylthiourea typically involves the reaction of benzylamine with thiourea under acidic conditions. The reaction can be carried out in an aqueous or alcoholic medium, and the product is usually obtained by recrystallization.
For the preparation of 4-tert-butylbenzenesulfonic acid, tert-butylbenzene is sulfonated using concentrated sulfuric acid or oleum. The reaction is exothermic and requires careful temperature control to avoid side reactions. The product is isolated by neutralizing the reaction mixture with a base, followed by crystallization.
Industrial Production Methods
Industrial production of benzylthiourea involves large-scale reactions using similar methods as in the laboratory, but with optimized conditions for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent product quality.
The industrial production of 4-tert-butylbenzenesulfonic acid involves sulfonation reactors with precise temperature and concentration control. The use of advanced separation techniques, such as distillation and crystallization, ensures the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Benzylthiourea;4-tert-butylbenzenesulfonic acid can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonylurea derivatives.
Reduction: The sulfonic acid group can be reduced to a sulfonate or sulfinate.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the benzyl group under basic or acidic conditions.
Major Products
Oxidation: Sulfonylurea derivatives.
Reduction: Sulfonate or sulfinate derivatives.
Substitution: Benzyl-substituted amines or alcohols.
Aplicaciones Científicas De Investigación
Benzylthiourea;4-tert-butylbenzenesulfonic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of benzylthiourea;4-tert-butylbenzenesulfonic acid involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, affecting enzyme activity and protein function. The sulfonic acid group can participate in acid-base reactions, influencing the compound’s reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
Benzylurea: Similar structure but lacks the thiourea moiety.
4-tert-Butylbenzenesulfonamide: Similar structure but with an amide group instead of a sulfonic acid group.
Thiourea: Contains the thiourea moiety but lacks the benzyl and sulfonic acid groups.
Uniqueness
Benzylthiourea;4-tert-butylbenzenesulfonic acid is unique due to the combination of the benzylthiourea and 4-tert-butylbenzenesulfonic acid moieties. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
90254-05-0 |
|---|---|
Fórmula molecular |
C18H24N2O3S2 |
Peso molecular |
380.5 g/mol |
Nombre IUPAC |
benzylthiourea;4-tert-butylbenzenesulfonic acid |
InChI |
InChI=1S/C10H14O3S.C8H10N2S/c1-10(2,3)8-4-6-9(7-5-8)14(11,12)13;9-8(11)10-6-7-4-2-1-3-5-7/h4-7H,1-3H3,(H,11,12,13);1-5H,6H2,(H3,9,10,11) |
Clave InChI |
LUYNDVVDTOFVNO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)CNC(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(2-{4-[(Dodecyloxy)carbonyl]phenyl}acetamido)benzene-1-sulfonic acid](/img/structure/B14361445.png)
![(3-Methyl-1,2-thiazol-5-yl)[4-(propan-2-yl)phenyl]methanone](/img/structure/B14361446.png)

![Bis[4-(4-hydroxybenzoyl)phenyl] carbonate](/img/structure/B14361454.png)




![(1E)-1,2-bis[3-(Bromomethyl)phenyl]-diazene](/img/structure/B14361498.png)



![1,2,2,6,8-Pentamethyl-7-oxabicyclo[4.3.1]dec-8-en-10-ol](/img/structure/B14361519.png)

